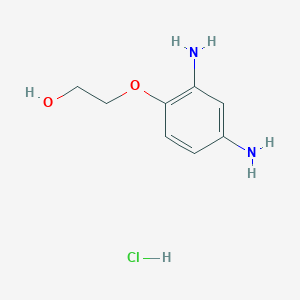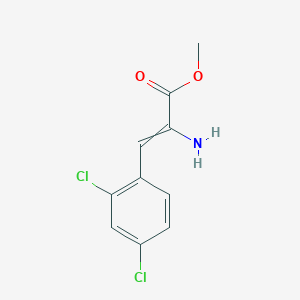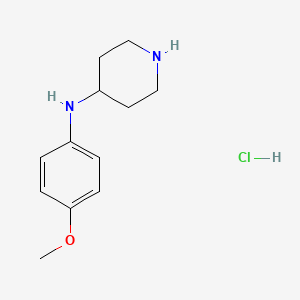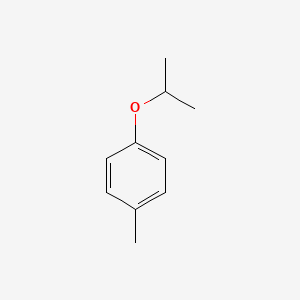
2,4-DiaminophenoxyethanolHcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diaminophenoxyethanol hydrochloride is an aromatic amine compound primarily used in the formulation of permanent hair dyes, colors, and tints. It appears as a light gray to light pink powder and is known for its role as a coupler in oxidative hair coloring systems .
Preparation Methods
The synthesis of 2,4-Diaminophenoxyethanol hydrochloride typically involves the following steps:
Condensation Reaction: 2,4-Dinitrochlorobenzene is condensed with glycol under alkaline conditions.
Hydrogenation: The resulting product is then hydrogenated.
Salification: Finally, the hydrogenated product is reacted with hydrochloric acid to form 2,4-Diaminophenoxyethanol hydrochloride.
Industrial production methods focus on recycling and reusing materials to minimize waste and ensure clean production. The process involves condensation, hydrogenation reduction, and salt formation and precipitation .
Chemical Reactions Analysis
2,4-Diaminophenoxyethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of hydrogen peroxide, which is commonly used in hair dye formulations.
Reduction: The compound can be reduced during its synthesis process.
Substitution: It can participate in substitution reactions, particularly during its initial synthesis from 2,4-Dinitrochlorobenzene.
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid for salification. The major products formed from these reactions are the desired hair dye intermediates and final dye products .
Scientific Research Applications
2,4-Diaminophenoxyethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Biology: The compound is utilized in biological research for biomarking and analysis.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is widely used in the production of dyes, coatings, and polymers.
Mechanism of Action
In hair dye formulations, 2,4-Diaminophenoxyethanol hydrochloride acts as a coupler. When mixed with primary intermediates and an oxidizing agent like hydrogen peroxide, it undergoes a controlled chemical reaction that produces the desired hair color inside the hair fiber . This process involves the diffusion of molecules into the hair cortex, leading to long-lasting color changes .
Comparison with Similar Compounds
2,4-Diaminophenoxyethanol hydrochloride is often compared with other similar compounds used in hair dye formulations, such as:
2,4-Diaminophenoxyethanol sulfate: Similar in function but differs in its sulfate salt form.
2,4-Diamino-1-methoxybenzene: Another aromatic amine used in hair dyes.
2,4-Diamino-1-ethoxybenzene: Similar in structure and used for similar applications.
The uniqueness of 2,4-Diaminophenoxyethanol hydrochloride lies in its specific chemical structure, which allows for effective coupling in oxidative hair dye systems, resulting in stable and vibrant hair colors .
Properties
CAS No. |
847455-21-4 |
|---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |
InChI Key |
PBVFDMZFBPZIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)


![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)





![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)
![5-{[(6-Methylpyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727990.png)

